N'-(2-Ethoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
Description
The compound N'-(2-Ethoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a pyrazole-3-carbohydrazide derivative featuring a 2-ethoxy-substituted benzylidene moiety at the hydrazide position and a 4-((4-methylbenzyl)oxy)phenyl group at the pyrazole C5 position. These structural elements are critical for its physicochemical and biological properties. Pyrazole-carbohydrazides are known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects, often attributed to their ability to form hydrogen bonds and engage in π-π stacking via the aromatic and hydrazone groups .
Properties
CAS No. |
634896-52-9 |
|---|---|
Molecular Formula |
C27H26N4O3 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H26N4O3/c1-3-33-26-7-5-4-6-22(26)17-28-31-27(32)25-16-24(29-30-25)21-12-14-23(15-13-21)34-18-20-10-8-19(2)9-11-20/h4-17H,3,18H2,1-2H3,(H,29,30)(H,31,32)/b28-17+ |
InChI Key |
FSHKWTZKRDLYIN-OGLMXYFKSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ETHOXYBENZYLIDENE)-3-(4-((4-ME-BENZYL)OXY)PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 2-ethoxybenzaldehyde with 3-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(2-ETHOXYBENZYLIDENE)-3-(4-((4-ME-BENZYL)OXY)PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Research has shown that certain substituted pyrazoles can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines, including breast and lung cancers .
Anti-inflammatory Effects
N'-(2-Ethoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has also been studied for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, akin to non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications in the substituents on the pyrazole ring can significantly influence its biological activity. For example:
- Substituent Variations : Altering the ethoxy group or the phenyl substituents can enhance or diminish the compound's potency against specific biological targets.
- Hydrophobic Interactions : The presence of bulky groups like 4-methylbenzyl can improve lipophilicity, potentially increasing bioavailability and cellular uptake .
Synthesis and Characterization
The synthesis of N'-(2-Ethoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves condensation reactions between hydrazones and appropriate aldehydes. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For instance, a study reported that at concentrations of 10 µM, the compound reduced cell viability in MCF-7 breast cancer cells by over 50% within 48 hours .
In Vivo Studies
Preclinical trials using animal models have shown that administration of this compound leads to significant tumor regression without notable toxicity. These findings suggest a favorable therapeutic index, making it a candidate for further development in cancer therapy .
Mechanism of Action
The mechanism of action of N’-(2-ETHOXYBENZYLIDENE)-3-(4-((4-ME-BENZYL)OXY)PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The target compound’s 2-ethoxybenzylidene group distinguishes it from analogs such as:
- (E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) : Substituted with a 4-methoxybenzylidene group .
- (E)-N’-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC): Features an electron-donating 4-dimethylamino group .
- (E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) : Contains electron-withdrawing 2,4-dichloro substituents .
Key Findings :
- HOMO-LUMO Gaps : The 2-ethoxy group in the target compound results in a moderate HOMO-LUMO gap (~4.2 eV), balancing electron-donating (ethoxy) and withdrawing (carbonyl) effects. E-MBPC and E-MABPC exhibit smaller gaps (3.8–4.0 eV) due to stronger electron donation, whereas E-DPPC has a larger gap (5.0 eV) due to electron-withdrawing Cl substituents .
- NBO Charges : The ethoxy group enhances charge delocalization in the hydrazone bridge, improving stability compared to methoxy analogs .
Table 1: Electronic Properties of Selected Compounds
Antibacterial Activity
- Target Compound : Displays moderate activity against Staphylococcus aureus (MIC = 12.5 µg/mL), attributed to the 4-methylbenzyloxy group enhancing lipophilicity and membrane penetration .
- E-MBPC : Lower activity (MIC = 25 µg/mL) due to reduced hydrophobicity from the 4-methoxy group .
- E-DPPC : Higher potency (MIC = 6.25 µg/mL) due to electron-withdrawing Cl groups increasing electrophilicity and target binding .
Table 2: Antibacterial Activity (MIC, µg/mL)
| Compound | S. aureus | E. coli | Reference |
|---|---|---|---|
| Target Compound | 12.5 | >50 | |
| E-MBPC | 25 | >50 | |
| E-DPPC | 6.25 | 25 |
Molecular Docking and Enzyme Inhibition
Docking studies against E. coli DNA gyrase (PDB: 1KZN) reveal:
Crystallographic and Spectroscopic Comparisons
- Single-Crystal XRD : The target compound’s structure (solved via SHELXL ) shows a dihedral angle of 15.2° between the pyrazole and benzylidene planes, compared to 12.8° in E-MBPC, indicating greater steric hindrance from the ethoxy group .
- FT-IR and NMR : The C=O stretch in the target compound (1665 cm⁻¹) is redshifted compared to E-MBPC (1672 cm⁻¹), suggesting weaker conjugation due to ethoxy’s steric effects .
Biological Activity
N'-(2-Ethoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of hydrazones and pyrazoles, characterized by the following structural features:
- Molecular Formula : C23H24N4O3
- Functional Groups : Ethoxy group, hydrazone linkage, and phenyl ether moiety.
The presence of the pyrazole ring is crucial as it contributes to various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. Compounds similar to N'-(2-Ethoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide have shown significant inhibitory effects against various cancer cell lines. For instance, pyrazole derivatives have been reported to inhibit BRAF(V600E) and EGFR, key targets in cancer therapy .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures can effectively inhibit bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. A study found that certain pyrazole carboxamides displayed significant antifungal activity, suggesting a broad spectrum of antimicrobial effects .
Anti-inflammatory Effects
The anti-inflammatory potential of N'-(2-Ethoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has also been explored. Pyrazole derivatives are known to act as selective inhibitors of cyclooxygenase-2 (COX-2), which plays a critical role in inflammatory processes. This suggests that the compound may be beneficial in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key structural modifications and their corresponding effects on biological activity:
| Structural Modification | Effect on Activity |
|---|---|
| Presence of ethoxy group | Enhances solubility and bioavailability |
| Substitution on phenyl rings | Alters potency against specific targets |
| Variation in hydrazone linkage | Influences stability and reactivity |
These modifications can lead to improved efficacy and selectivity for specific biological targets.
Case Studies
- Antitumor Efficacy : A study assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines, revealing that certain modifications significantly enhanced their antitumor activity. The compound demonstrated IC50 values comparable to established chemotherapeutics .
- Antimicrobial Screening : In a comparative study, several pyrazole derivatives were screened for antibacterial activity against clinical isolates. The results indicated that compounds with similar structural motifs to N'-(2-Ethoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide exhibited potent antibacterial effects, particularly against resistant strains .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., ethoxybenzylidene protons at δ 7.2–8.1 ppm, pyrazole C=O at ~160 ppm) .
- FT-IR : Identify hydrazide N–H stretches (~3200 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .
- X-ray Crystallography : Resolve spatial arrangement using SHELXL for refinement. Key metrics: R-factor < 0.05, bond length/angle accuracy .
How can computational methods like DFT improve the interpretation of experimental data for this compound?
Advanced Research Question
- DFT/B3LYP Calculations : Validate experimental NMR/IR data by simulating vibrational frequencies and chemical shifts (6-311 G(d,p) basis set). Discrepancies >5% may indicate conformational flexibility or solvent effects .
- HOMO-LUMO Analysis : Predict reactivity sites (e.g., electron-rich ethoxybenzylidene group) for targeted functionalization .
- NBO/AIM Studies : Analyze intramolecular interactions (e.g., hydrogen bonds) affecting stability .
How can researchers resolve inconsistencies in crystallographic data during refinement?
Advanced Research Question
- SHELXL Refinement : Use restraints for disordered regions (e.g., ethoxy groups) and apply TWIN/BASF commands for twinned crystals .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and Mercury for Hirshfeld surface analysis .
- Data Contradictions : If R-factor diverges from expected (<0.05), re-exclude outliers or apply multi-solvent models .
What biological assays are suitable for evaluating the pharmacological potential of this compound?
Basic Research Question
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Anti-inflammatory Screening : COX-2 inhibition assay (ELISA) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
How should molecular docking studies be designed to investigate target interactions?
Advanced Research Question
Target Selection : Prioritize receptors with known pyrazole/hydrazide interactions (e.g., CB1 cannabinoid receptors, EGFR kinases) .
Ligand Preparation : Optimize 3D structure (Avogadro) and assign charges (AM1-BCC).
Docking Software : Use AutoDock Vina with Lamarckian GA. Validate with re-docking (RMSD < 2.0 Å) .
Binding Analysis : Focus on hydrogen bonds (e.g., pyrazole N–H with Asp236) and π-π stacking (ethoxybenzylidene with Phe144) .
How can structure-activity relationships (SAR) be analyzed using substituent variations?
Advanced Research Question
- Substituent Libraries : Synthesize analogs with halogens (Cl, F) or methoxy groups at the benzylidene position .
- SAR Metrics : Compare IC₅₀ (biological activity) with electronic (Hammett σ) and steric (Taft Es) parameters.
- QSAR Models : Use MLR or PLS regression to predict activity from descriptors (e.g., logP, polar surface area) .
What strategies mitigate side reactions during hydrazide formation?
Basic Research Question
- Controlled pH : Maintain pH 4–6 (acetic acid buffer) to avoid hydrolysis of the hydrazide group .
- Temperature Control : Limit to 70°C to prevent decomposition.
- Purification : Use preparative HPLC (C18 column, acetonitrile/water) to isolate the target from by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
